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molecular formula C14H18N2O B8485572 1h-Indole-7-acetamide,n,n-diethyl-

1h-Indole-7-acetamide,n,n-diethyl-

Cat. No. B8485572
M. Wt: 230.31 g/mol
InChI Key: ZKMWFZKXEUYMIB-UHFFFAOYSA-N
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Patent
US07217724B2

Procedure details

N,N-Diethyl-2-(2-nitrophenyl)acetamide (87.2 g, 0.369 mol) is dissolved in tetrahydrofuran (1.5L), and the mixture is cooled to −70° C. To the mixture is added dropwise a 1M solution of vinylmagnesium bromide in tetrahydrofuran (1.11 L, 1.11 mol). After the addition, the mixture is stirred at −50° C. for additional 5 hours. The reaction solution is poured into an aqueous ammonium chloride solution, and the mixture is extracted with ethyl acetate. The organic layer is washed with a saturated brine, dried over anhydrous magnesium sulfate, and concentrated. The resulting residue is purified by silica gel column chromatography (chloroform, hexane/ethyl acetate=4/1) to give the title compound (4.02 g, yield: 5%).
Quantity
87.2 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.11 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
5%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:16][CH3:17])[C:4](=[O:15])[CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[N+:12]([O-])=O)[CH3:2].[CH:18]([Mg]Br)=[CH2:19].[Cl-].[NH4+]>O1CCCC1>[CH2:1]([N:3]([CH2:16][CH3:17])[C:4](=[O:15])[CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:7]=1[NH:12][CH:19]=[CH:18]2)[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
87.2 g
Type
reactant
Smiles
C(C)N(C(CC1=C(C=CC=C1)[N+](=O)[O-])=O)CC
Name
Quantity
1.5 L
Type
solvent
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)[Mg]Br
Name
Quantity
1.11 L
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at −50° C. for additional 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer is washed with a saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting residue is purified by silica gel column chromatography (chloroform, hexane/ethyl acetate=4/1)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)N(C(CC=1C=CC=C2C=CNC12)=O)CC
Measurements
Type Value Analysis
AMOUNT: MASS 4.02 g
YIELD: PERCENTYIELD 5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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